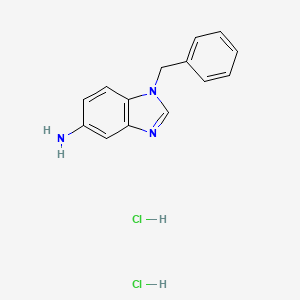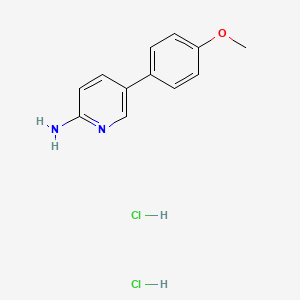
5-(4-Methoxyphenyl)pyridin-2-ylamine dihydrochloride
Übersicht
Beschreibung
5-(4-Methoxyphenyl)pyridin-2-ylamine dihydrochloride is a chemical compound used in scientific research . It is a versatile material that offers immense potential due to its unique properties, aiding in the development of innovative solutions across various fields.
Molecular Structure Analysis
The empirical formula of 5-(4-Methoxyphenyl)pyridin-2-ylamine dihydrochloride is C11H11N3O and its molecular weight is 201.22 . The SMILES string representation is COc1ccc(cc1)-c2cnc(N)nc2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(4-Methoxyphenyl)pyridin-2-ylamine dihydrochloride are not fully detailed in the available resources. It is known to be a solid .Wissenschaftliche Forschungsanwendungen
Application Summary
This compound is used in the synthesis of hybrid compounds, which include fragments of 5-aryl-2,2′-bipyridines and pyrene . These hybrid compounds are of potential interest from the point of view of practical application .
Results or Outcomes
2. Inhibition of Linoleate Oxygenase Activity of ALOX15
Application Summary
Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles, which may include “5-(4-Methoxyphenyl)pyridin-2-ylamine dihydrochloride”, are studied for their potential as inhibitors of the linoleate oxygenase activity of ALOX15 . ALOX15 is a lipid peroxidizing enzyme that exhibits variable functionality in different cancer and inflammation models .
Methods of Application
The methods of application involve in silico docking studies and molecular dynamics simulations using a dimeric allosteric enzyme model .
Results or Outcomes
The study found that substituted imidazoles induce weaker inhibitory effects when compared with the indole derivatives . The chemical modification of the core pharmacophore alters the enzyme–inhibitor interactions, inducing a reduced inhibitory potency .
3. Synthesis of Ruthenium(II)-2, 2′-bipyridine/1, 10-phenanthroline Complexes
Application Summary
This compound is used in the synthesis of Ruthenium(II)-2, 2′-bipyridine/1, 10-phenanthroline complexes . These complexes are of interest due to their rich electrochemical and photophysical properties .
Methods of Application
The synthesis involves the reaction of (E)-2-(((5-((4-methoxyphenyl)ethynyl)pyridin-2-yl)imino)methyl)-4-((4-nitrophenyl)ethynyl)phenol with [Ru(phen)2]Cl2·2H2O and [Ru(bipy)2]Cl2·2H2O .
Results or Outcomes
The complexes displayed second harmonic generation by Kurtz-powder technique indicating their potential for the application as a useful NLO material .
4. Synthesis of Imidazo[1,2-a]pyridines
Application Summary
This compound is used in the synthesis of imidazo[1,2-a]pyridines . These compounds have attracted significant interest due to their promising and diverse bioactivity .
Methods of Application
The synthesis involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .
Results or Outcomes
The method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .
5. Inhibition of Linoleate Oxygenase Activity of ALOX15
Application Summary
Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles, which may include “5-(4-Methoxyphenyl)pyridin-2-ylamine dihydrochloride”, are studied for their potential as inhibitors of the linoleate oxygenase activity of ALOX15 . ALOX15 is a lipid peroxidizing enzyme that exhibits variable functionality in different cancer and inflammation models .
Methods of Application
The methods of application involve in silico docking studies and molecular dynamics simulations using a dimeric allosteric enzyme model .
Results or Outcomes
The study found that substituted imidazoles induce weaker inhibitory effects when compared with the indole derivatives . The chemical modification of the core pharmacophore alters the enzyme–inhibitor interactions, inducing a reduced inhibitory potency .
6. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives
Application Summary
This compound is used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives . These compounds have attracted significant interest due to their promising and diverse bioactivity .
Methods of Application
The synthesis involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .
Results or Outcomes
The method is reasonably fast, very clean, high yielding, simple workup and environmentally benign . Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Safety And Hazards
Eigenschaften
IUPAC Name |
5-(4-methoxyphenyl)pyridin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O.2ClH/c1-15-11-5-2-9(3-6-11)10-4-7-12(13)14-8-10;;/h2-8H,1H3,(H2,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQHMWLRCKDUSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(C=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661726 | |
| Record name | 5-(4-Methoxyphenyl)pyridin-2-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxyphenyl)pyridin-2-ylamine dihydrochloride | |
CAS RN |
1185081-59-7 | |
| Record name | 5-(4-Methoxyphenyl)pyridin-2-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



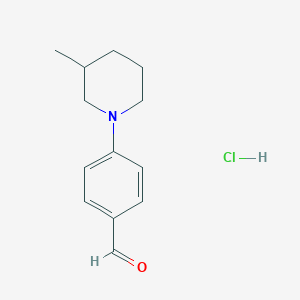
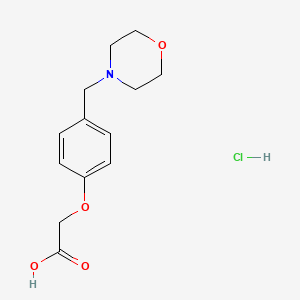
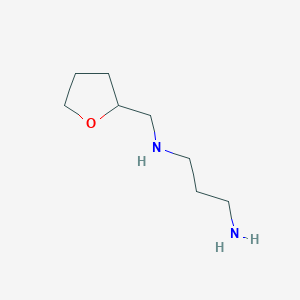
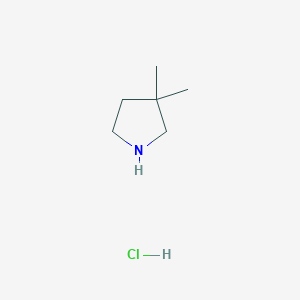
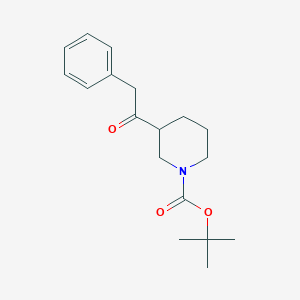
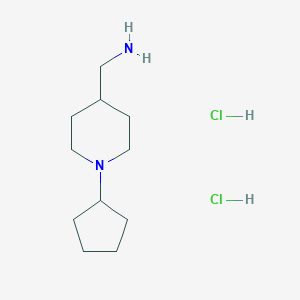
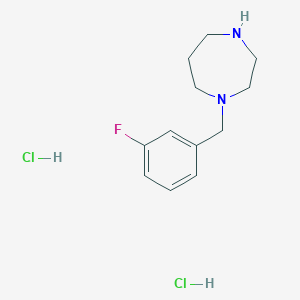

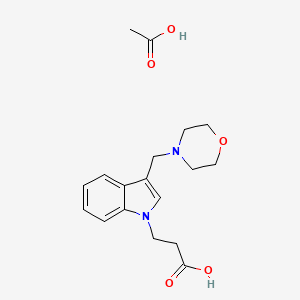
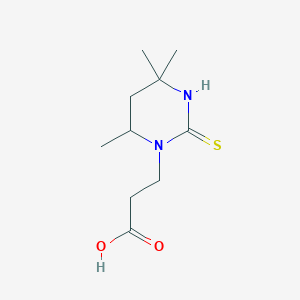
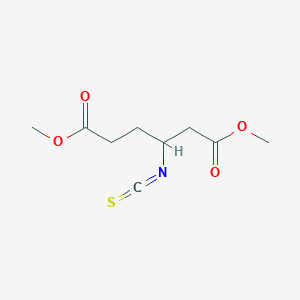
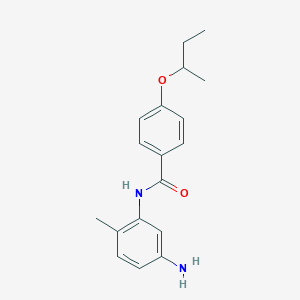
![2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol hydrochloride](/img/structure/B1388981.png)
